molecular formula C12H12N2O2 B14487940 2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione CAS No. 64804-71-3

2',6'-Dimethyl-2H,4'H-[1,1'-bipyridine]-2,4'-dione

Cat. No.: B14487940
CAS No.: 64804-71-3
M. Wt: 216.24 g/mol
InChI Key: OMMMSYHNDDQEMA-UHFFFAOYSA-N
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Description

2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine derivatives, including 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione, typically involves coupling reactions of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel bromide (NiBr2), triphenylphosphine (PPh3), tetraethylammonium iodide (Et4NI), and zinc powder . This method yields high conversion rates and is relatively straightforward.

Industrial Production Methods

Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling . These methods are favored for their efficiency and scalability, allowing for the large-scale production of bipyridine compounds.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced bipyridine derivatives .

Mechanism of Action

The mechanism of action of 2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity. For example, in coordination chemistry, the nitrogen atoms in the bipyridine rings can form strong bonds with metal centers, affecting the electronic properties of the resulting complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dimethyl-2H,4’H-[1,1’-bipyridine]-2,4’-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination properties. The presence of methyl groups at the 2’ and 6’ positions can affect the steric and electronic environment, making it distinct from other bipyridine derivatives .

Properties

CAS No.

64804-71-3

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2,6-dimethyl-1-(2-oxopyridin-1-yl)pyridin-4-one

InChI

InChI=1S/C12H12N2O2/c1-9-7-11(15)8-10(2)14(9)13-6-4-3-5-12(13)16/h3-8H,1-2H3

InChI Key

OMMMSYHNDDQEMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1N2C=CC=CC2=O)C

Origin of Product

United States

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